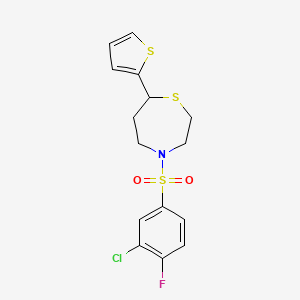
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CFPT and has a molecular formula of C16H13ClFNO2S2.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane' involves the reaction of a chloro-fluoro substituted benzene with a thiophene derivative, followed by a cyclization reaction to form the thiazepane ring. The sulfonyl group is introduced in the final step of the synthesis.
Starting Materials
3-Chloro-4-fluorophenyl chloride, 2-Thiophenecarboxaldehyde, Ammonium acetate, Sodium borohydride, Sulfuric acid, Sodium hydroxide, Chloroform, Ethanol
Reaction
Step 1: 3-Chloro-4-fluorophenyl chloride is reacted with 2-Thiophenecarboxaldehyde in the presence of ammonium acetate and ethanol to form 4-((3-Chloro-4-fluorophenyl)thio)benzaldehyde., Step 2: The aldehyde group in 4-((3-Chloro-4-fluorophenyl)thio)benzaldehyde is reduced to an alcohol using sodium borohydride in ethanol., Step 3: The resulting alcohol is cyclized with sulfuric acid to form 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane., Step 4: The final compound is purified using chloroform and sodium hydroxide.
Mecanismo De Acción
The mechanism of action of CFPT is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cell proliferation. CFPT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CFPT has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. CFPT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CFPT has been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CFPT in lab experiments is its potential for use as a therapeutic agent in various diseases. CFPT has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using CFPT is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFPT. One area of interest is the development of CFPT derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of CFPT and its potential applications in various diseases. Further investigation is also needed to determine the safety and efficacy of CFPT in clinical trials.
Aplicaciones Científicas De Investigación
CFPT has been extensively studied for its potential applications in various research fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. CFPT has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S3/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBDQBRFRFWPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

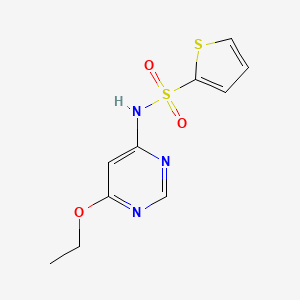
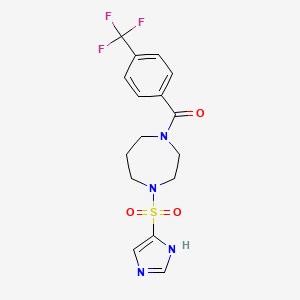
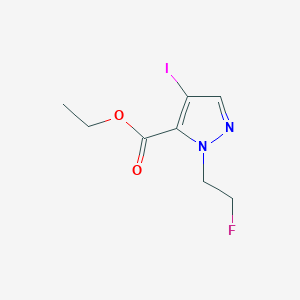


![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)
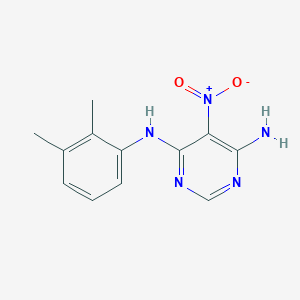

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)

![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)
